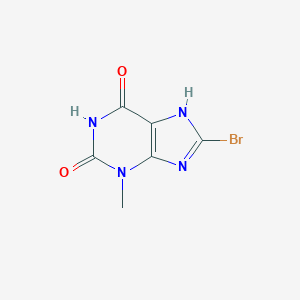

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-bromo-3-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEQVEJOXGBDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364285 | |

| Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93703-24-3 | |

| Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is a pivotal synthetic intermediate in medicinal chemistry. Its strategic bromination at the C8 position of the purine ring system renders it a versatile scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its significant role in the development of enzyme inhibitors, particularly targeting phosphodiesterases. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate further research and application in drug discovery.

Chemical Structure and Properties

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted xanthine, a purine base found in various biological systems. The core structure consists of a fused pyrimidinedione and imidazole ring system. Key structural features include a bromine atom at the 8-position and a methyl group at the 3-position of the purine core.

The IUPAC name for this compound is 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₄O₂ | [1] |

| Molecular Weight | 245.03 g/mol | [1] |

| CAS Number | 93703-24-3 | [1] |

| Melting Point | >300 °C | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| Solubility | Slightly soluble in DMF and DMSO | [1] |

| pKa (Predicted) | 7.65 ± 0.20 | [1] |

| InChIKey | QTEQVEJOXGBDGI-UHFFFAOYSA-N | |

| Canonical SMILES | CN1C2=C(C(=O)NC1=O)NC(=N2)Br |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the N-methyl protons and exchangeable protons for the N-H groups in the purine ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the carbons of the imidazole and pyrimidine rings, and the N-methyl carbon.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, N-H stretching, and C-N stretching of the purine ring. The C-Br stretching frequency would also be observable.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom. A representative LC-MS analysis has shown an (M+H)⁺ peak at m/z 245.[1]

Synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

The primary synthetic route to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves the electrophilic bromination of 3-methylxanthine.

Synthesis Workflow

Caption: Workflow for the synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[1]

Materials:

-

3-Methyl-3,7-dihydro-1H-purine-2,6-dione (3-methylxanthine)

-

Acetic acid

-

Sodium acetate

-

Liquid bromine

-

Ice

-

Water (deionized or distilled)

Procedure:

-

In a suitable reaction vessel, dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (1 equivalent) in acetic acid.

-

Add sodium acetate (2 equivalents) to the solution.

-

At 50°C, slowly add liquid bromine (1.2 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to 65°C and continue stirring for 3 hours.

-

Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the filter cake with cold water twice.

-

Dry the collected solid under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.

Biological Significance and Applications

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a key building block in the synthesis of pharmacologically active molecules. The bromine atom at the 8-position serves as a handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions.

Intermediate in Drug Synthesis

This compound is a crucial intermediate in the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1]

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are well-known inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, the intracellular concentrations of these second messengers increase, leading to various downstream cellular responses. The structural features of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione make it and its derivatives potential candidates for the development of selective PDE inhibitors.

cAMP/PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a specific isozyme that hydrolyzes cAMP. Inhibition of PDE4 leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a range of cellular responses, including anti-inflammatory effects.

Caption: The role of PDE4 in the cAMP signaling pathway and the mechanism of its inhibition.

Experimental Protocol: Phosphodiesterase 4 (PDE4) Inhibition Assay

This section provides a representative protocol for a fluorescence polarization (FP)-based assay to determine the in vitro potency of a test compound against PDE4.

Principle

This assay measures the enzymatic activity of recombinant human PDE4 by monitoring the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to the non-fluorescent product 5'-AMP. A binding agent with high affinity for the product is added, and the fluorescence polarization is measured. Inhibition of PDE4 results in less product formation and a higher fluorescence polarization signal.

Materials

-

Recombinant human PDE4 enzyme

-

FAM-cAMP (fluorescein-labeled cAMP) substrate

-

Test compound (e.g., derivatives of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione)

-

Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)

-

Binding Agent (e.g., IMAP™ Binding Solution)

-

Low-volume, black, 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound to create a concentration gradient for IC₅₀ determination.

-

Include a "No Inhibitor" control (buffer with DMSO) and a "Blank" control (buffer only).

-

-

Assay Plate Setup:

-

Add the diluted test compound or controls to the appropriate wells of the 384-well plate.

-

-

Substrate Addition:

-

Dilute the FAM-cAMP substrate to the desired working concentration in Assay Buffer.

-

Add the diluted substrate to all wells.

-

-

Initiate Reaction:

-

Dilute the PDE4 enzyme to its working concentration in Assay Buffer.

-

Add the diluted enzyme to all wells except the "Blank" wells to start the reaction.

-

For "Blank" wells, add Assay Buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Terminate Reaction and Bind Product:

-

Add the Binding Agent to all wells to stop the enzymatic reaction.

-

Incubate the plate at room temperature for an additional 30 minutes to allow for binding.

-

-

Signal Detection:

-

Measure the fluorescence polarization in a microplate reader.

-

-

Data Analysis:

-

Correct the data by subtracting the average FP value of the "Blank" wells.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).

-

Conclusion

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound of significant interest to the medicinal chemistry and drug development community. Its well-defined structure and versatile reactivity make it an invaluable starting material for the synthesis of a wide range of biologically active molecules. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers working with this compound and to stimulate further investigation into its potential therapeutic applications.

References

In-Depth Technical Guide: Physicochemical Properties of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is a critical synthetic intermediate in the pharmaceutical industry. Its primary significance lies in its role as a precursor for the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is essential for its handling, reaction optimization, and quality control during pharmaceutical manufacturing. The key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₄O₂ | [3] |

| Molecular Weight | 245.03 g/mol | [3] |

| Appearance | White to light yellow solid/powder | [4] |

| Melting Point | 300-327 °C | [4][5] |

| Density (Predicted) | 1.974 g/cm³ | [4] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Organic Solvents | Slightly soluble in DMF and DMSO. | [2] |

| Aqueous Solubility | Experimental data not available. Purine derivatives generally exhibit poor water solubility. | |

| LogP (Predicted) | -0.63 | [4] |

Acidity

| Property | Value | Source(s) |

| pKa (Predicted) | 7.65 ± 0.20 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducibility and validation in a research and development setting.

Synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

The synthesis of the title compound is typically achieved through the bromination of 3-methylxanthine.[2]

Materials:

-

3-methyl-3,7-dihydro-1H-purine-2,6-dione (3-methylxanthine)

-

Acetic acid

-

Sodium acetate

-

Bromine

-

Ice water

Procedure:

-

Dissolve 3-methyl-3,7-dihydro-1H-purine-2,6-dione (11.3 g, 6.8 mmol) in acetic acid (300 mL).[6]

-

Add sodium acetate (8.37 g, 13.6 mmol) to the solution.[6]

-

Slowly add bromine (13.04 g, 8.2 mmol) dropwise at 50 °C.[6]

-

After the addition is complete, increase the temperature to 65 °C and continue stirring for 3 hours.[6]

-

Cool the reaction mixture to room temperature.[6]

-

Slowly pour the mixture into ice water (500 g) to precipitate the product.[6]

-

Collect the precipitate by filtration.[6]

-

Wash the filter cake twice with cold water.[6]

-

Dry the product under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.[6]

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A common and reliable method is the capillary melting point determination.

Materials:

-

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione sample

-

Melting point capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C per minute for a preliminary rapid determination.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]

Materials:

-

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

-

Purified water (or buffer of desired pH)

-

Shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a known volume of the aqueous medium in a sealed flask.

-

Agitate the flask in a shaker bath at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the aqueous solubility.

Determination of pKa (UV-Spectrophotometric Method)

For compounds with a chromophore close to the ionizable group, UV-spectrophotometry provides a reliable method for pKa determination.[8]

Materials:

-

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Calibrated pH meter

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions with a constant concentration of the compound in buffers of different, accurately known pH values.

-

Measure the UV absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the pH.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Biological Context and Synthetic Utility

Extensive literature review indicates that 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione does not possess significant direct biological activity or involvement in specific signaling pathways. Its primary role is that of a key building block in the multi-step synthesis of Linagliptin.[9] The bromine atom at the 8-position activates the purine ring for subsequent nucleophilic substitution reactions, which are crucial for the construction of the final drug molecule.[10]

While some purine derivatives are known to interact with purinergic receptors and phosphodiesterases, there is no specific evidence to suggest that 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a potent modulator of these targets.[10] Therefore, a signaling pathway diagram is not applicable in this context.

Visualizations

Synthesis Workflow of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

The following diagram illustrates the synthetic route from 3-methylxanthine to the title compound.

Logical Relationship in the Synthesis of Linagliptin

This diagram shows the position of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione as a key intermediate in the overall synthesis of Linagliptin.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | C6H5BrN4O2 | CID 1548797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. cbijournal.com [cbijournal.com]

- 10. 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | RUO [benchchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is a synthetic purine derivative. While it is structurally related to methylxanthines with known pharmacological activities, its primary role in the scientific literature is as a key intermediate in the synthesis of more complex pharmaceutical agents, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin.[1][2] This guide elucidates the theoretical mechanism of action of 8-bromo-3-methylxanthine based on its chemical class, details the downstream signaling consequences, and provides standardized experimental protocols for its characterization. It is important to note that while the compound is expected to act as an adenosine receptor antagonist and a phosphodiesterase inhibitor, specific quantitative data on its potency and selectivity are not extensively available in public literature.

Introduction

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the xanthine family of compounds, which includes naturally occurring alkaloids like caffeine and theophylline.[3][4] These molecules are known for their broad range of physiological effects, primarily mediated through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. The unique structural features of 8-bromo-3-methylxanthine, specifically the bromine atom at the 8-position and the methyl group at the 3-position, are expected to influence its interaction with these biological targets.[3] Although its predominant application is in synthetic chemistry, understanding its potential intrinsic pharmacological activities is crucial for a comprehensive assessment of any derivatives.[1][5]

Core Mechanism of Action

Based on its xanthine core structure, 8-bromo-3-methylxanthine is predicted to exert its biological effects through two primary mechanisms:

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Xanthines, including 8-bromo-3-methylxanthine, are structurally similar to adenosine and can act as competitive antagonists at these receptors, thereby blocking the downstream effects of adenosine.[6]

-

A₁ and A₃ Receptor Blockade: Antagonism of A₁ and A₃ receptors, which are coupled to Gi/o proteins, leads to an increase in the activity of adenylyl cyclase. This results in elevated intracellular levels of cyclic adenosine monophosphate (cAMP).

-

A₂A and A₂B Receptor Blockade: Blockade of A₂A and A₂B receptors, which are coupled to Gs proteins, prevents the adenosine-induced stimulation of adenylyl cyclase.

The overall effect of adenosine receptor antagonism in many cell types is a stimulation of cellular activity, including increased neuronal firing and cardiac muscle contractility.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. Xanthines are known to be non-selective competitive inhibitors of PDEs.[6] By inhibiting PDE activity, 8-bromo-3-methylxanthine would cause an accumulation of intracellular cAMP and/or cGMP.

This elevation of cyclic nucleotides leads to the activation of downstream effectors, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of cellular substrates, leading to diverse physiological responses.

Signaling Pathways

The dual mechanism of action of 8-bromo-3-methylxanthine converges on the modulation of cyclic nucleotide signaling pathways. The following diagrams illustrate the general signaling cascades affected by xanthine derivatives.

Caption: Adenosine Receptor Antagonism by 8-Bromo-3-methylxanthine.

Caption: Phosphodiesterase (PDE) Inhibition by 8-Bromo-3-methylxanthine.

Anti-Inflammatory Effects

A significant consequence of PDE inhibition and subsequent cAMP elevation in immune cells is the suppression of pro-inflammatory mediators. Increased intracellular cAMP levels activate PKA, which can in turn phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB can modulate gene expression to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and certain leukotrienes.[7][8] While this is a known effect of other xanthines, specific studies on 8-bromo-3-methylxanthine's anti-inflammatory properties are not widely reported.

Quantitative Data

As of the latest literature review, specific quantitative binding affinities (Ki) and inhibitory concentrations (IC₅₀) for 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione against adenosine receptor and phosphodiesterase subtypes are not well-documented in publicly accessible databases. Its primary characterization has been as a synthetic intermediate.

| Target Class | Subtype | Parameter | Value | Reference |

| Adenosine Receptor | A₁, A₂A, A₂B, A₃ | Kᵢ | Data Not Available | N/A |

| Phosphodiesterase | PDE1-11 | IC₅₀ | Data Not Available | N/A |

Experimental Protocols

The following are generalized protocols that would be employed to determine the pharmacological profile of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione.

Adenosine Receptor Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific adenosine receptor subtype.

-

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁).

-

Test compound: 8-bromo-3-methylxanthine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of 8-bromo-3-methylxanthine.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

Caption: Adenosine Receptor Competitive Binding Assay Workflow.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific PDE isoform.

-

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4B).

-

cAMP or cGMP substrate.

-

Test compound: 8-bromo-3-methylxanthine.

-

Assay buffer.

-

Detection system (e.g., fluorescence polarization, luminescence, or radioenzymatic).

-

-

Procedure:

-

Prepare serial dilutions of 8-bromo-3-methylxanthine.

-

In a microplate, add the PDE enzyme, assay buffer, and the test compound dilutions.

-

Initiate the reaction by adding the cyclic nucleotide substrate.

-

Incubate for a defined period at a controlled temperature (e.g., 30°C).

-

Terminate the reaction.

-

Quantify the amount of hydrolyzed substrate (e.g., AMP or GMP) using the chosen detection system.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Caption: Phosphodiesterase (PDE) Inhibition Assay Workflow.

TNF-α Release Assay

This cell-based assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of TNF-α from immune cells.

-

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells or murine RAW 264.7 macrophages).

-

Cell culture medium.

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

Test compound: 8-bromo-3-methylxanthine.

-

TNF-α ELISA kit.

-

-

Procedure:

-

Culture the immune cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of 8-bromo-3-methylxanthine for a specified time.

-

Stimulate the cells with LPS to induce TNF-α production.

-

Incubate for an appropriate time (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release and determine the IC₅₀ value.

-

Conclusion

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound of significant interest in medicinal chemistry, primarily as a versatile building block for the synthesis of therapeutic agents.[1] Based on its xanthine scaffold, its core mechanism of action is predicted to involve the dual antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. These actions would lead to an increase in intracellular cyclic nucleotide levels, thereby modulating a variety of cellular functions, including a potential reduction in inflammatory responses. However, a comprehensive pharmacological characterization with specific quantitative data on its potency and selectivity for various receptor and enzyme subtypes is not currently available in the public domain. The experimental protocols provided herein represent the standard methodologies that would be necessary to fully elucidate the pharmacological profile of this compound. Future research is required to determine if 8-bromo-3-methylxanthine possesses a unique pharmacological profile that would warrant its development as a therapeutic agent in its own right.

References

- 1. benchchem.com [benchchem.com]

- 2. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Bromo-3-methylxanthine | 93703-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Alkylxanthines as research tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 8-bromo-3-methylxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-bromo-3-methylxanthine, a synthetic derivative of the xanthine scaffold, is a molecule of significant interest in medicinal chemistry and drug development. While it is primarily recognized as a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, its inherent biological activities are a subject of scientific inquiry. This technical guide provides a comprehensive overview of the known and potential biological activities of 8-bromo-3-methylxanthine, drawing upon data from related xanthine analogs. This document details its potential interactions with key enzyme systems and signaling pathways, presents relevant quantitative data, and provides detailed experimental protocols for the assays discussed.

Introduction

8-bromo-3-methylxanthine belongs to the methylxanthine class of compounds, which includes naturally occurring alkaloids like caffeine and theophylline. These molecules are well-known for their diverse pharmacological effects, primarily attributed to their ability to act as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. The introduction of a bromine atom at the 8-position of the 3-methylxanthine core can significantly modulate its electronic properties and steric profile, potentially altering its biological activity and selectivity towards various targets. Although its role as a synthetic precursor is well-established, a thorough understanding of its intrinsic bioactivity is essential for exploring its full therapeutic potential and for the safety assessment of related pharmaceutical products.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related xanthines, the primary potential biological targets for 8-bromo-3-methylxanthine are:

-

Xanthine Oxidase: This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of xanthine oxidase is a key strategy in the management of hyperuricemia and gout.

-

Adenosine Receptors: These G-protein coupled receptors (A1, A2A, A2B, and A3) are ubiquitously expressed and mediate a wide range of physiological effects, including regulation of heart rate, neurotransmission, and inflammation.

-

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.

Xanthine Oxidase Inhibition

A study on the closely related analog, 8-bromoxanthine, has demonstrated its inhibitory activity against xanthine oxidase.[1] This provides a strong indication that 8-bromo-3-methylxanthine may also exhibit similar properties. The inhibition of xanthine oxidase by 8-bromoxanthine was found to be uncompetitive with respect to xanthine.[1]

Adenosine Receptor Antagonism

Phosphodiesterase Inhibition

Inhibition of PDEs by methylxanthines leads to an increase in intracellular levels of cAMP and cGMP, resulting in various physiological responses.[2] The potency and selectivity of PDE inhibition vary among different xanthine derivatives.[2]

Quantitative Data

Direct quantitative data for the biological activity of 8-bromo-3-methylxanthine is limited in the public domain. However, data for the closely related compound, 8-bromoxanthine, provides valuable insights.

| Compound | Target | Parameter | Value | Reference |

| 8-bromoxanthine | Xanthine Oxidase | K_i_ | ~400 µM | [1] |

| 8-bromoxanthine | Xanthine Oxidase (reduced form) | K_D_ | 18 µM | [1] |

| 8-bromoxanthine | Xanthine Oxidase (oxidized form) | K_D_ | 1.5 mM | [1] |

Signaling Pathways

The potential interactions of 8-bromo-3-methylxanthine with adenosine receptors and phosphodiesterases suggest its involvement in key signaling pathways that regulate cellular function.

Adenosine Receptor Signaling

Phosphodiesterase-mediated Signaling

Experimental Protocols

The following are generalized protocols for assessing the biological activity of 8-bromo-3-methylxanthine against its potential targets.

Xanthine Oxidase Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for measuring xanthine oxidase activity.[3]

Principle: The activity of xanthine oxidase is determined by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase

-

Xanthine solution (10 mM in 0.025 M NaOH)

-

Tris-HCl buffer (0.1 M, pH 7.5)

-

8-bromo-3-methylxanthine (test inhibitor)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and xanthine solution.

-

Add varying concentrations of 8-bromo-3-methylxanthine to the cuvettes. A control cuvette should contain the vehicle (e.g., DMSO) instead of the inhibitor.

-

Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of xanthine oxidase.

-

Immediately record the increase in absorbance at 293 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 8-bromo-3-methylxanthine for a specific adenosine receptor subtype (e.g., A1).

Principle: The assay measures the ability of the test compound to displace a specific high-affinity radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the target adenosine receptor (e.g., from CHO or HEK cells)

-

Radioligand (e.g., [³H]DPCPX for A1 receptors)

-

8-bromo-3-methylxanthine (test compound)

-

Non-specific binding control (e.g., a high concentration of a known agonist like NECA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

In a 96-well plate, add the cell membrane preparation, radioligand, and varying concentrations of 8-bromo-3-methylxanthine.

-

Include wells for total binding (no competitor) and non-specific binding (high concentration of a non-labeled ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for 8-bromo-3-methylxanthine.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of 8-bromo-3-methylxanthine on PDE activity.[4][5]

Principle: PDE activity is measured by quantifying the conversion of a cyclic nucleotide (e.g., cAMP) to its corresponding monophosphate (AMP). The inhibitory effect of the test compound is determined by the reduction in this conversion.

Materials:

-

Purified PDE enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

8-bromo-3-methylxanthine (test inhibitor)

-

Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)

-

Anion-exchange resin (to separate [³H]-adenosine from unreacted [³H]-cAMP)

-

Assay buffer

-

Scintillation counter and cocktail

Procedure:

-

Incubate the PDE enzyme with varying concentrations of 8-bromo-3-methylxanthine.

-

Initiate the reaction by adding [³H]-cAMP.

-

After a defined incubation period, terminate the reaction (e.g., by heating).

-

Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Apply the reaction mixture to an anion-exchange resin column to separate the uncharged [³H]-adenosine from the negatively charged [³H]-cAMP.

-

Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflows

Workflow for Screening Xanthine Oxidase Inhibitors

Workflow for Synthesis of Linagliptin from 8-bromo-3-methylxanthine

8-bromo-3-methylxanthine is a key starting material in several patented synthetic routes to Linagliptin.[6][7][8][9][10]

Conclusion

8-bromo-3-methylxanthine is a molecule with significant, though largely unexplored, biological potential beyond its role as a synthetic intermediate. Based on the established pharmacology of the xanthine scaffold and data from its close analog, 8-bromoxanthine, it is likely to exhibit inhibitory activity against xanthine oxidase and may also modulate adenosine receptors and phosphodiesterases. Further detailed investigation, including quantitative bioassays, is warranted to fully elucidate its pharmacological profile. The experimental protocols and workflows provided in this guide offer a framework for researchers to undertake such studies, which could uncover novel therapeutic applications for this and related compounds.

References

- 1. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]

- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 7. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 8. cbijournal.com [cbijournal.com]

- 9. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]

- 10. An Improved Process For Preparation Of Linagliptin And Intermediates [quickcompany.in]

Solubility Profile of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-Bromo-3-methylxanthine, is a substituted purine derivative of significant interest in medicinal chemistry and drug development. Understanding its solubility in common laboratory solvents is a critical first step in pre-formulation studies, enabling the development of suitable analytical methods, biological assays, and potential drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For ionizable molecules such as 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, solubility can be significantly influenced by the pH of the medium. The intrinsic solubility refers to the solubility of the free, unionized form of the compound.

Xanthine and its derivatives, as a class of compounds, generally exhibit poor aqueous solubility. This is primarily attributed to strong intermolecular hydrogen bonding and base stacking interactions in the solid state.

Qualitative Solubility Data

Based on available literature and supplier information, the solubility of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione in common laboratory solvents can be summarized as follows:

| Solvent | Qualitative Solubility |

| Water | Limited/Poor |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| N,N-Dimethylformamide (DMF) | Slightly Soluble[1] |

| Ethanol | Data not available |

| Methanol | Data not available |

| Acetone | Data not available |

Note: "Slightly soluble" indicates that a noticeable amount of the compound will dissolve, but it is not freely soluble.

Quantitative Solubility Determination: Experimental Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable and reproducible approach for obtaining quantitative solubility data.

Materials and Equipment

-

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (analytical grade)

-

Selected solvents (HPLC grade): Water, Ethanol, Methanol, DMSO, DMF, Acetone

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione that is in excess of its expected solubility and place it into a series of vials.

-

Pipette a precise volume of each solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. Note: It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Accurately dilute the filtered sample solutions to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or moles/liter (M).

-

Logical Relationships in Solubility Studies

The following diagram outlines the logical dependencies and considerations in a comprehensive solubility assessment.

Conclusion

References

An In-depth Technical Guide to 8-Bromo-3-methylxanthine (CAS Number: 93703-24-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-3-methylxanthine (CAS No. 93703-24-3), a pivotal synthetic intermediate in modern pharmacology. The document elucidates the compound's background, tracing its origins within the broader context of xanthine chemistry and its emergence as a key building block. A detailed exploration of its physicochemical properties is presented, supported by tabulated spectral and quantitative data. The guide offers meticulous experimental protocols for its synthesis and its subsequent conversion to the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. Furthermore, it delves into the compound's known biological activities and the signaling pathways influenced by its derivatives, visualized through detailed diagrams. This whitepaper is intended to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Introduction: Background and Discovery

8-Bromo-3-methylxanthine, a purine derivative, belongs to the xanthine class of compounds.[1] While the precise moment of its initial synthesis is not prominently documented in seminal discovery literature, its development is intrinsically linked to the extensive research into xanthine derivatives as pharmacologically active agents. Xanthines, such as caffeine and theophylline, have long been recognized for their biological effects, primarily as adenosine receptor antagonists and phosphodiesterase inhibitors.[2][3]

The strategic placement of a bromine atom at the 8-position and a methyl group at the 3-position of the xanthine core structure makes 8-Bromo-3-methylxanthine a highly versatile intermediate for further chemical modification.[4] Its significance surged with the development of Linagliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[5] The synthesis of Linagliptin heavily relies on 8-Bromo-3-methylxanthine as a key starting material, highlighting the compound's importance in contemporary pharmaceutical manufacturing.[4] The earliest comprehensive descriptions of its synthesis and application are found within the patent literature detailing the manufacturing processes for Linagliptin and its intermediates.[6][7][8][9]

Physicochemical and Spectral Data

8-Bromo-3-methylxanthine typically presents as a white to light yellow solid.[4][5] A summary of its key physicochemical and spectral properties is provided below for easy reference.

Table 1: Physicochemical Properties of 8-Bromo-3-methylxanthine

| Property | Value | Reference |

| CAS Number | 93703-24-3 | |

| Molecular Formula | C₆H₅BrN₄O₂ | [10] |

| Molecular Weight | 245.04 g/mol | [10] |

| Melting Point | ~300 °C | [4][5] |

| Appearance | White to light yellow solid | [4][5] |

| Solubility | Slightly soluble in DMF and DMSO | [4] |

| Density | 1.974 g/cm³ | [5] |

Table 2: Spectral Data of 8-Bromo-3-methylxanthine

| Spectroscopic Data | Interpretation | Reference |

| Mass Spectrometry (LCMS) | m/z: 245 (MH+) | [5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching in the amide groups are expected in the 1700-1600 cm⁻¹ region. Aromatic C-H stretching may be observed around 3130-3070 cm⁻¹. | [11] |

| UV Spectroscopy | Absorption maximum around 210 nm is characteristic for bromide compounds. The xanthine chromophore typically shows an absorption band around 275 nm. | [11] |

| ¹H NMR Spectroscopy | The chemical shift for the methyl group (R-CH₃) protons is generally in the range of 0.8 - 1.0 ppm. | [12] |

| ¹³C NMR Spectroscopy | Specific chemical shifts would need to be determined experimentally. | [2] |

Experimental Protocols

Synthesis of 8-Bromo-3-methylxanthine

The synthesis of 8-Bromo-3-methylxanthine is typically achieved through the bromination of 3-methylxanthine.[4]

Materials:

-

3-Methyl-3,7-dihydro-1H-purine-2,6-dione (3-methylxanthine)

-

Acetic acid

-

Sodium acetate

-

Bromine

-

Ice water

-

Methanol

Procedure:

-

Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (e.g., 11.3 g, 6.8 mmol) in acetic acid (e.g., 300 mL) in a suitable reaction vessel.[5]

-

Add sodium acetate (e.g., 8.37 g, 13.6 mmol) to the solution.[5]

-

At 50 °C, slowly add bromine (e.g., 13.04 g, 8.2 mmol) dropwise to the reaction mixture.[5]

-

After the addition is complete, increase the temperature to 65 °C and continue stirring for 3 hours.[5]

-

Monitor the reaction for completion.

-

Cool the reaction mixture to room temperature and pour it slowly into ice water (e.g., 500 g) to precipitate the product.[5]

-

Collect the precipitate by filtration and wash the filter cake with cold water.[5]

-

The crude product can be further purified by preparing a slurry in methanol, heating to 60-65°C, followed by cooling and filtration.[13]

-

Dry the final product under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.[5][13]

Synthesis of a Linagliptin Intermediate from 8-Bromo-3-methylxanthine

This protocol describes a subsequent step in the synthesis of Linagliptin, where 8-Bromo-3-methylxanthine is alkylated.

Materials:

-

8-Bromo-3-methylxanthine

-

N,N-Diisopropylethylamine (DIEA)

-

1-Bromo-2-butyne

-

Acetone

-

Methanol

Procedure:

-

In a reaction flask, add 8-bromo-3-methylxanthine (e.g., 908 g, 3.7 mol), N,N-diisopropylethylamine (DIEA) (e.g., 574.1 g, 4.442 mol), 1-bromo-2-butyne (e.g., 591.1 g, 4.445 mol), and acetone (e.g., 12 L).[7]

-

Initiate stirring and heat the mixture to reflux. Maintain the reaction for 4-6 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Filter the cooled reaction mixture and wash the filter cake with methanol (e.g., 4 L) to obtain the crude product as a pale yellow solid.[7]

-

Dry the solid to yield 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine.[7]

Mandatory Visualizations

Experimental Workflow: Synthesis of Linagliptin from 8-Bromo-3-methylxanthine

Caption: Synthetic pathway of Linagliptin starting from 8-Bromo-3-methylxanthine.

Signaling Pathway: DPP-4 Inhibition by Linagliptin

Caption: Mechanism of DPP-4 inhibition by Linagliptin.

Biological Activity and Mechanism of Action

While 8-Bromo-3-methylxanthine is primarily utilized as a synthetic intermediate, its xanthine core suggests potential intrinsic biological activity. Xanthine derivatives are known to act as competitive nonselective phosphodiesterase (PDE) inhibitors and nonselective adenosine receptor antagonists.[2]

-

Adenosine Receptor Antagonism: By blocking adenosine receptors, xanthines can modulate various physiological processes, including neurotransmission.[14] The specific affinity of 8-Bromo-3-methylxanthine for different adenosine receptor subtypes has not been extensively reported.

-

Phosphodiesterase Inhibition: Inhibition of PDEs leads to an increase in intracellular cyclic AMP and/or cyclic GMP, which can result in a range of cellular responses.[3] The inhibitory potency of 8-Bromo-3-methylxanthine against various PDE isoforms is not well-documented in publicly available literature.

The primary pharmacological relevance of 8-Bromo-3-methylxanthine is as a precursor to Linagliptin.[4] Linagliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[15]

Conclusion

8-Bromo-3-methylxanthine (CAS No. 93703-24-3) is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic structure has made it an indispensable intermediate in the synthesis of the important antidiabetic drug, Linagliptin. This guide has provided a detailed overview of its background, physicochemical properties, and synthetic methodologies. While its direct biological activity is not as extensively studied as its derivatives, its xanthine scaffold suggests potential for interaction with adenosine receptors and phosphodiesterases. Further research into these direct biological effects could unveil new therapeutic applications for this versatile molecule. The information compiled herein serves as a valuable technical resource for scientists and professionals working to advance the frontiers of drug discovery and development.

References

- 1. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]

- 2. Xanthine - Wikipedia [en.wikipedia.org]

- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 6. CN110872292A - A route for synthesizing linagliptin as diabetes medicine - Google Patents [patents.google.com]

- 7. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105541844A - Simple preparation method of high-purity linagliptin - Google Patents [patents.google.com]

- 9. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

A Comprehensive Technical Review of 8-bromo-3-methyl-purinedione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a key heterocyclic scaffold in medicinal chemistry. This document details its synthesis, explores the diverse biological activities of its derivatives, and outlines the experimental protocols utilized in their evaluation. Particular focus is placed on its role as a crucial intermediate in the synthesis of prominent pharmaceutical agents and its derivatives' interactions with key biological targets such as dipeptidyl peptidase-4 (DPP-4) and adenosine receptors.

Synthesis of 8-bromo-3-methyl-purinedione and its Derivatives

The foundational structure, 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (also known as 8-bromo-3-methylxanthine), is a versatile intermediate, primarily synthesized through the bromination of 3-methylxanthine.[1][2] The bromine atom at the 8-position activates the purine ring, facilitating further functionalization through nucleophilic substitution and cross-coupling reactions.[2]

General Synthesis of 8-bromo-3-methyl-purinedione

A common laboratory-scale synthesis involves the reaction of 3-methylxanthine with a brominating agent in a suitable solvent.

Experimental Protocol: Bromination of 3-Methylxanthine [3]

-

Reactants: 3-Methyl-3,7-dihydro-1H-purine-2,6-dione, Bromine, Sodium Acetate, Acetic Acid.

-

Procedure:

-

Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (e.g., 11.3 g, 6.8 mmol) in acetic acid (e.g., 300 mL).

-

Add sodium acetate (e.g., 8.37 g, 13.6 mmol).

-

Slowly add bromine (e.g., 13.04 g, 8.2 mmol) dropwise at 50 °C.

-

After the addition is complete, increase the temperature to 65 °C and stir for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Expected Yield: ~96%

-

Characterization: The product can be characterized by LCMS, with an expected (MH+) m/z of 245.[3]

Synthesis of Derivatives

The 8-bromo-3-methyl-purinedione scaffold serves as a starting point for a wide array of derivatives, most notably in the synthesis of the DPP-4 inhibitor, Linagliptin.[3]

Experimental Workflow: Synthesis of Linagliptin Intermediate

Caption: Synthesis of a key intermediate for Linagliptin.

Biological Activity of 8-bromo-3-methyl-purinedione Derivatives

Derivatives of 8-bromo-3-methyl-purinedione exhibit a range of biological activities, primarily as inhibitors of dipeptidyl peptidase-4 (DPP-4) and as antagonists of adenosine receptors. Some studies have also explored their potential as anticancer agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several derivatives of 8-bromo-3-methyl-purinedione have been synthesized and evaluated as DPP-4 inhibitors.

Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis

Caption: Mechanism of action of DPP-4 inhibitors.

Quantitative Data: DPP-4 Inhibition

| Compound | Target | IC50 (µM) | Notes |

| 8-Purine Derivative (Compound 1) | DPP-4 | 4.92 | A novel potent and selective inhibitor. |

| Vildagliptin (Reference) | DPP-4 | 3.21 | Clinically used DPP-4 inhibitor. |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

-

Principle: This fluorometric assay measures the cleavage of a synthetic substrate (Gly-Pro-AMC) by DPP-4, releasing a fluorescent product (AMC). The inhibitory activity of a test compound is determined by its ability to reduce the rate of this reaction.

-

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the DPP-4 enzyme solution to each well and incubate for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the DPP-4 substrate solution to each well.

-

Monitor the increase in fluorescence over time (e.g., for 30 minutes at 37°C) using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Adenosine Receptor Antagonism

8-substituted xanthine derivatives are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, making their antagonists potential therapeutic agents for a range of conditions, including neurodegenerative diseases and asthma.

Signaling Pathway: Adenosine Receptor Antagonism

Caption: Adenosine receptor signaling and antagonism.

Quantitative Data: Adenosine Receptor Antagonism

| Compound | Target | Ki (nM) | Selectivity |

| 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine | Adenosine A1 | 0.022 | Highly potent A1 antagonist. |

| 1,3-dipropyl-8-cyclopentylxanthine | Adenosine A1 | 0.47 | ~150-fold selective for A1 over A2.[4] |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Adenosine A2A | 54 | 520-fold selective for A2A. |

| Compound 14q | Adenosine A2B | 7.57 | 8.1-fold selective over A2A, 3.7-fold over A1.[5] |

Experimental Protocol: Adenosine Receptor Binding Assay

-

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known radiolabeled ligand from the adenosine receptor.

-

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (e.g., from HEK-293 or CHO cells).

-

Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

Unlabeled test compounds.

-

Assay Buffer: Typically Tris-HCl buffer with MgCl₂.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Anticancer Activity

While research on the anticancer properties of 8-bromo-3-methyl-purinedione derivatives is less extensive, studies on related 8-substituted xanthine and purine derivatives have shown cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity of Related Xanthine Derivatives

| Compound | Cell Line | IC50 (µM) |

| 8-tertbutyl caffeine | DU145 (Prostate) | Potent at low concentrations |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | A549 (Lung) | 16.70 |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | MCF7 (Breast) | 78.06 |

| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine | SNB-19 (Glioblastoma) | 0.07-4.08 µg/mL |

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

8-bromo-3-methyl-purinedione and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of therapeutics for a range of diseases. Its utility as a key synthetic intermediate, particularly for DPP-4 inhibitors like Linagliptin, is well-established. Furthermore, the diverse biological activities of its derivatives, including potent and selective antagonism of adenosine receptors and emerging evidence of anticancer effects, highlight the continued importance of this compound class in drug discovery and development. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of these versatile molecules.

References

- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 2. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: A Key Intermediate in Linagliptin Synthesis

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a pivotal intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and a visualization of its role in the synthesis of Linagliptin.

Spectroscopic Data

The structural elucidation of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is supported by a range of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.2 | Singlet | 3H | -CH₃ | |

| 7.8 | Singlet | 1H | C₈-H |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| ~30 | -CH₃ | |

| ~107 | C₅ | |

| ~141 | C₄ | |

| ~151 | C₂ | |

| ~154 | C₆ | |

| ~140 | C₈ |

Note: Experimentally obtained ¹³C NMR data was not available in the reviewed literature. The provided values are based on typical chemical shifts for similar purine structures.

Infrared (IR) Spectroscopy

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretching | 3400-3200 | Medium, Broad |

| C-H Stretching (Alkyl) | 2950-2850 | Medium |

| C=O Stretching (Amide) | 1700-1650 | Strong |

| C=C & C=N Stretching | 1600-1475 | Medium-Strong |

| C-N Stretching | 1350-1200 | Medium |

| C-Br Stretching | 650-550 | Medium |

Note: Specific experimental IR peak values were not found. The table represents characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

| Technique | Parameter | Value |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 245.03 |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | m/z 245.03 |

Experimental Protocols

Synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

The synthesis of the title compound is typically achieved through the bromination of 3-methylxanthine.[1] A general procedure involves dissolving 3-methylxanthine in a suitable solvent, such as acetic acid, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.[1] The reaction mixture is stirred at a controlled temperature to ensure selective bromination at the C8 position of the purine ring.[1] Upon completion, the product is isolated by filtration, washed, and dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or as a mull in Nujol. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Role in Linagliptin Synthesis

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a crucial building block in the multi-step synthesis of Linagliptin. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway of Linagliptin from 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione.

This technical guide serves as a valuable resource for scientists engaged in the synthesis and characterization of pharmacologically active molecules, providing essential data and procedural insights for the utilization of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione in drug discovery and development.

References

8-Bromo-3-methylxanthine: A Technical Whitepaper on Potential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3-methylxanthine, a synthetic derivative of the xanthine class, is a compound of significant interest primarily as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin.[1][2][3] Structurally analogous to naturally occurring methylxanthines such as caffeine and theophylline, 8-bromo-3-methylxanthine is anticipated to exhibit a range of pharmacological activities.[4] This technical guide provides a comprehensive overview of its potential pharmacological effects, drawing inferences from the well-established activities of the xanthine class and its closely related 8-bromo derivatives. This document outlines the presumed mechanisms of action, including adenosine receptor antagonism and phosphodiesterase inhibition, and details experimental protocols for the systematic evaluation of its therapeutic potential.

Introduction

Xanthines are a class of purine alkaloids that have long been utilized for their therapeutic effects, most notably as mild stimulants and bronchodilators.[4] Their pharmacological profile is primarily attributed to two key mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[4] 8-Bromo-3-methylxanthine, as a member of this class, is poised to share these characteristics. Its role as a crucial building block for Linagliptin underscores its pharmaceutical relevance.[1][2] This whitepaper will explore the theoretical pharmacological landscape of 8-bromo-3-methylxanthine, providing a framework for future research and drug development endeavors.

Presumed Mechanisms of Action

The pharmacological effects of methylxanthines are multifaceted, primarily revolving around the modulation of intracellular signaling pathways.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Methylxanthines, due to their structural similarity to adenosine, act as competitive antagonists at these receptors.[5] Blockade of adenosine receptors, particularly A₁ and A₂ₐ in the central nervous system, is responsible for the stimulant effects of compounds like caffeine.[5] It is highly probable that 8-bromo-3-methylxanthine also functions as an adenosine receptor antagonist. The substitution at the 8-position of the xanthine core is known to significantly influence the affinity and selectivity for adenosine receptor subtypes.[6]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thus terminating their signaling cascades.[4] Non-selective inhibition of PDEs by xanthines leads to an accumulation of intracellular cAMP and cGMP, which in turn affects a multitude of cellular processes, including smooth muscle relaxation, cardiac muscle contraction, and inflammation.[4][7] The bronchodilatory effects of theophylline, for instance, are partly attributed to PDE inhibition in airway smooth muscle.[8][9] 8-Bromo-3-methylxanthine is likely to exhibit PDE inhibitory activity.

Potential Pharmacological Effects and Supporting Data from Related Compounds

While specific quantitative data for 8-bromo-3-methylxanthine are not publicly available, the pharmacological profile of structurally similar compounds provides a strong basis for inferring its potential activities.

Data Presentation

The following table summarizes the known pharmacological data for closely related 8-bromo-xanthine derivatives.

| Compound | Target | Assay | Activity | Reference |

| 8-Bromotheophylline | Adenosine A₁ Receptor | Antagonist Binding | Adenosine A₁ antagonist | [10] |

| 8-Bromotheophylline | Renal Tubules | Diuretic Effect | Diuretic | [10] |

| 8-Bromocaffeine | Tumor Cells | Radiosensitization | Radiosensitizer | [11] |

Central Nervous System (CNS) Effects

Methylxanthines are well-known CNS stimulants.[5] This activity is primarily due to the blockade of adenosine A₁ and A₂ₐ receptors in the brain.[5] Therefore, 8-bromo-3-methylxanthine may possess psychostimulant properties, potentially leading to increased alertness and wakefulness.

Respiratory Effects